2-Bromophenazin-1-ol
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Overview
Description
2-Bromophenazin-1-ol is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 2-Bromophenazin-1-ol, can be achieved through several methods. Common synthetic routes include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units . For this compound, a typical synthetic route involves the bromination of phenazin-1-ol using bromine in the presence of a suitable solvent like carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenazin-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazines and quinone derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
2-Bromophenazin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Industry: It can be used in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-Bromophenazin-1-ol involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a wide range of biological activities.
Pyocyanin: A phenazine derivative with strong antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antitumor and antibacterial activities.
Uniqueness
2-Bromophenazin-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to other phenazine derivatives. This makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of phenazine derivatives .
Properties
Molecular Formula |
C12H7BrN2O |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-bromophenazin-1-ol |
InChI |
InChI=1S/C12H7BrN2O/c13-7-5-6-10-11(12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H |
InChI Key |
STQWXAYAYAVARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)Br |
Origin of Product |
United States |
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